2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17693972
InChI: InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal

CAS No.:

Cat. No.: VC17693972

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name 2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal
Standard InChI InChI=1S/C9H17NO3/c1-8(12,7-11)9(6-10)2-4-13-5-3-9/h7,12H,2-6,10H2,1H3
Standard InChI Key RBWFJRNDKZMLCB-UHFFFAOYSA-N
Canonical SMILES CC(C=O)(C1(CCOCC1)CN)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal, reflects its core structure:

  • A tetrahydropyran (oxane) ring substituted at the 4-position with an aminomethyl group (–CH<sub>2</sub>NH<sub>2</sub>).

  • A 2-hydroxypropanal side chain attached to the same carbon atom of the oxane ring.

Its molecular formula is C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub>, with a molecular weight of 187.24 g/mol . The presence of both hydrophilic (hydroxyl, aldehyde, amine) and hydrophobic (oxane ring) groups confers amphiphilic properties, influencing its solubility and reactivity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1509676-33-8
IUPAC Name2-[4-(aminomethyl)oxan-4-yl]-2-hydroxypropanal
Molecular FormulaC<sub>9</sub>H<sub>17</sub>NO<sub>3</sub>
Molecular Weight187.24 g/mol
InChI KeyRBWFJRNDKZMLCB-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxypropanal involves multi-step organic transformations, typically including:

  • Oxane Ring Formation: Cyclization of diols or epoxides to construct the tetrahydropyran scaffold.

  • Aminomethyl Functionalization: Introduction of the –CH<sub>2</sub>NH<sub>2</sub> group via reductive amination or nucleophilic substitution.

  • Hydroxypropanal Attachment: Aldol condensation or oxidation reactions to install the 2-hydroxypropanal moiety.

Challenges include steric hindrance around the oxane ring’s 4-position and the sensitivity of the aldehyde group to oxidation.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Aldehyde Group: Participates in nucleophilic additions (e.g., forming imines with amines).

  • Hydroxyl Group: Engages in esterification or etherification reactions.

  • Aminomethyl Group: Acts as a site for acylations or Schiff base formation .

Target ClassPotential Interaction MechanismSupporting Evidence
GPCRsAllosteric modulationStructural similarity to known GPCR ligands
Aldehyde DehydrogenasesCompetitive inhibitionPresence of reactive aldehyde group
Hazard ParameterClassificationPrecautionary Measures
Skin ExposureH315 (Causes skin irritation)Use nitrile gloves; wash thoroughly after handling
Eye ExposureH319 (Causes serious eye irritation)Wear safety goggles
InhalationH335 (May cause respiratory irritation)Use fume hood or respirator

Comparative Analysis with Structural Analogs

Analogues with Modified Substituents

Sigma-Aldrich listings highlight derivatives with altered ring sizes or substituents, such as:

  • 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal: Shifts the aminomethyl group to the 3-position of the oxane ring (CAS 1694082-46-6) .

  • 2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal: Replaces the oxane ring with a cyclopropane moiety (CAS 1872188-60-7) .

Table 4: Comparative Properties of Analogues

Compound (CAS)Molecular FormulaMolecular Weight (g/mol)Key Structural Difference
1509676-33-8C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub>187.244-Aminomethyl oxane
1694082-46-6C<sub>9</sub>H<sub>17</sub>NO<sub>3</sub>187.243-Aminomethyl oxane
1872188-60-7C<sub>7</sub>H<sub>13</sub>NO<sub>2</sub>143.19Cyclopropane core

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with metabolic enzymes using X-ray crystallography or NMR spectroscopy.

  • Therapeutic Optimization: Derivatize the aldehyde group to improve stability and bioavailability.

  • Toxicological Profiling: Conduct in vivo assays to assess chronic exposure risks .

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